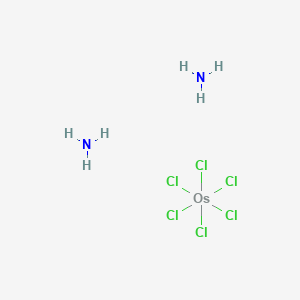
Brucina
Overview
Description
Brucina is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activities
Brucine, an alkaloid derived from Strychnos nux-vomica, exhibits a wide range of pharmacological activities. It has shown potential as an anti-tumor, anti-inflammatory, and analgesic agent, with effects on the cardiovascular and nervous systems. However, its use is limited by its toxicity, particularly to the central nervous system (Lu et al., 2020).
Anti-Tumor Properties
Brucine demonstrates significant anti-tumor properties. For instance, it represses hepatocellular carcinoma cell migration and metastasis by impacting the hypoxia-inducible factor 1 pathway (Shu et al., 2013). Additionally, it has cytotoxic and antitumor effects on Ehrlich ascites tumor and human cancer cell lines, suggesting potential as an antimetastatic and anti-angiogenic agent (Agrawal et al., 2011).
Chronotoxicity and Metabolism
Brucine's toxicity varies with dosing time, influenced by circadian variations in Cyp3a11 metabolism. This finding implies that dosing time optimization could improve brucine efficacy (Zhou et al., 2019).
Anti-Inflammatory and Anti-Nociceptive Effects
Brucine has been formulated into nanoemulgel to enhance its topical anti-inflammatory and anti-nociceptive activities. This formulation addresses its low solubility and systemic toxicity issues, suggesting potential for treating arthritis and traumatic pain (Abdallah et al., 2021).
Role in Colorectal Cancer
Brucine exhibits an anticancer effect on human colon adenocarcinoma cells, inducing cell cycle arrest and apoptosis, and influencing the expression of proapoptotic and apoptotic proteins (Feng et al., 2021).
Regulation of Cellular Pathways
It regulates the PI3K/AKT signaling pathway in skin cancer models, showing chemopreventive and chemotherapeutic potential (Wang et al., 2022), and inhibits colorectal cancer cell migration by affecting the Wnt/β-catenin signaling pathway (Shi et al., 2018).
properties
IUPAC Name |
(4aR,5aS,8aR,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22?,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKTZKIUPZVBMF-WECJKWEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7C4N2C(=O)C[C@@H]7OCC=C6C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



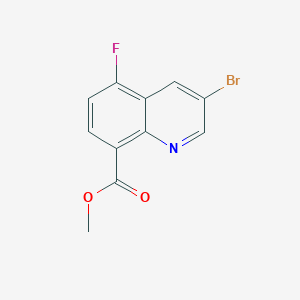
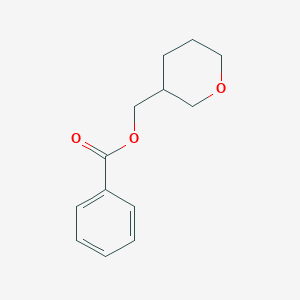
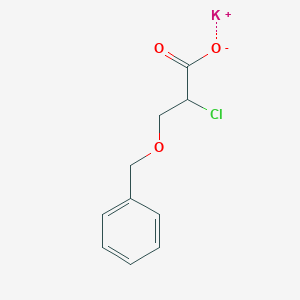
![L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester](/img/structure/B8254577.png)
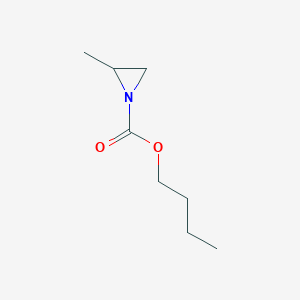
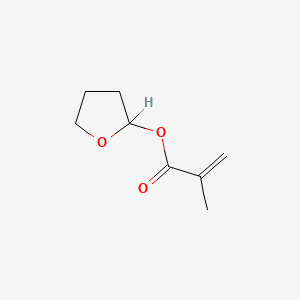
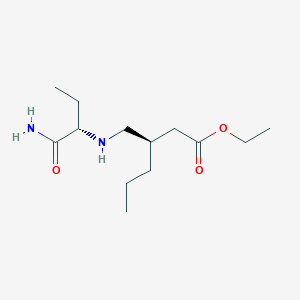
![(S)-6-hydroxy-8-(1-hydroxy-2-(1-(4-methoxyphenyl)-2-methylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8254610.png)
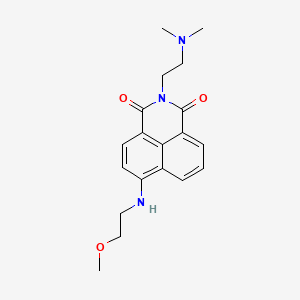
![(4aR,5aS,8aR,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate](/img/structure/B8254633.png)
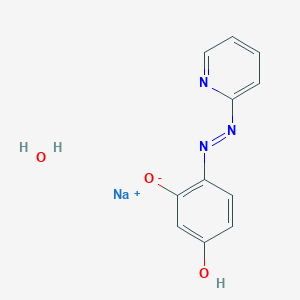
![aluminum;calcium;7-carboxy-4,6-dihydroxy-8-methyl-9,10-dioxo-2-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,3-diolate;hydroxide;trihydrate](/img/structure/B8254662.png)
![[6-(Diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloroiron](/img/structure/B8254665.png)
